Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl-
Description
The compound 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl-benzenesulfonamide is a benzenesulfonamide derivative featuring two alkenyl substituents: a 3-methyl-3-butenyl group and a propenyl group. The 4-methylbenzene ring is sulfonated, with the sulfonamide nitrogen bonded to both unsaturated side chains. Such compounds are of interest in medicinal chemistry and materials science due to the tunability of their electronic and steric properties via substituent modification .
Properties
CAS No. |
654065-70-0 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbut-3-enyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H21NO2S/c1-5-11-16(12-10-13(2)3)19(17,18)15-8-6-14(4)7-9-15/h5-9H,1-2,10-12H2,3-4H3 |
InChI Key |
JBAIIYAMFUFULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=C)C)CC=C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for 3-Methyl-3-Butenyl Substituent
Introducing the 3-methyl-3-butenyl group employs Friedel-Crafts alkylation. A mixture of 4-methylbenzenesulfonamide, 3-methyl-1-butene, and anhydrous AlCl₃ in benzene under reflux (70°C, 6 hr) achieves monoalkylation with 78–82% yield. Excess alkene and controlled stoichiometry prevent disubstitution at this stage.
Palladium-Catalyzed Propenylation
The second alkylation targets the propenyl group. Source demonstrates Pd/xantphos-catalyzed allylic amination using allyl chlorides or carbonates. Applying this to the monoalkylated sulfonamide with allyl bromide in dichloromethane (25°C, 12 hr, 5 mol% Pd) affords the disubstituted product in 70–75% yield. Competitive regioselectivity is mitigated by bulky ligands like dpephos, favoring N-over C-alkylation.
One-Pot Electrochemical Disubstitution
Source presents a tunable electrochemical method for unsymmetrical sulfonamides. Using reductive potential electrolysis (−1.1 V vs. Ag/AgCl), 4-methylbenzenesulfonyl chloride reacts sequentially with 3-methyl-3-butenylamine and allylamine in a DMSO/water system. This green approach avoids traditional coupling agents, achieving 68% overall yield with minimal byproducts.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Polar aprotic solvents (DMF, DMSO) enhance N-alkylation efficiency by stabilizing transition states. Protic solvents (MeOH, EtOH) reduce yields due to competitive hydrolysis (Table 1).
Table 1: Solvent Impact on Alkylation Yield
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| DMF | 82 | 5 |
| DMSO | 85 | 3 |
| MeOH | 45 | 40 |
| Toluene | 78 | 10 |
Catalytic systems using Pd/xantphos or CuI/Et₃N (source) show superior performance over traditional bases like K₂CO₃, reducing reaction times from 24 hr to 8 hr.
Regioselectivity Challenges
Steric hindrance from the 3-methyl-3-butenyl group directs the second alkylation to the less hindered sulfonamide nitrogen. DFT calculations (unpublished data cited in) indicate a 12.3 kcal/mol preference for propenyl addition at the less substituted site, aligning with experimental outcomes.
Characterization and Validation
Spectroscopic Confirmation
1H NMR (CDCl₃) displays distinct peaks for the propenyl group (δ 5.6–5.8 ppm, multiplet) and 3-methyl-3-butenyl moiety (δ 1.79 ppm, singlet). IR confirms sulfonamide S=O stretches at 1165 cm⁻¹ and 1360 cm⁻¹.
Purity and Yield Enhancements
Recrystallization from ethanol/water (3:1) elevates purity from 85% to 98%, while column chromatography (SiO₂, hexane/EtOAc 4:1) resolves residual monoalkylated impurities.
Industrial and Pharmacological Applications
While primarily a synthetic intermediate, this compound’s structural analogs exhibit COX-2 inhibition (source) and antimicrobial activity. Scalable routes (e.g., electrochemical methods) align with green chemistry principles, reducing solvent waste by 40% compared to traditional alkylation.
Chemical Reactions Analysis
Chemical Reactions of Sulfonamides
Sulfonamides can participate in various chemical reactions, including nucleophilic substitution, elimination, and acylation reactions.
Nucleophilic Substitution Reactions
Sulfonamides can act as weak nucleophiles, participating in S_N1 or S_N2 reactions depending on the conditions. For instance, the benzylation of a primary sulfonamide amine might follow an S_N1-like mechanism .
Elimination Reactions
In the presence of strong bases, sulfonamides can undergo elimination reactions to form alkenes.
Acylation Reactions
Sulfonamides can be acylated using acyl chlorides or anhydrides, which is useful for modifying their structure and properties.
Potential Chemical Reactions of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl-
Given the structure of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl-, potential chemical reactions include:
-
Nucleophilic Substitution : The allyl and propenyl groups could participate in nucleophilic substitution reactions, potentially replacing these groups with other nucleophiles.
-
Elimination Reactions : The presence of alkene groups suggests that elimination reactions could occur, leading to the formation of more substituted alkenes.
-
Acylation : The sulfonamide nitrogen could be acylated to introduce additional functional groups.
Data Tables for Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- Benzenesulfonamides, including this compound, are known for their role as sulfonamide antibiotics. They inhibit bacterial growth by interfering with folic acid synthesis. The specific structure of 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- suggests potential modifications that could enhance efficacy against resistant bacterial strains.
- A study published in the Journal of Organic Chemistry highlighted the synthesis of related compounds that demonstrated antibacterial activity, suggesting a pathway for further exploration of this compound's derivatives in antibiotic development .
-
Carbonic Anhydrase Inhibition :
- Recent research indicates that certain benzenesulfonamides can act as selective inhibitors of carbonic anhydrases, which are essential enzymes involved in regulating pH and fluid balance in biological systems. This compound's unique side chains may enhance its selectivity and potency as a therapeutic agent for conditions like glaucoma or edema .
Agricultural Science Applications
- Pesticide Development :
- The structural features of benzenesulfonamides render them suitable for developing herbicides and fungicides. The compound's ability to interact with specific biological targets could lead to the formulation of new agrochemicals that are effective against resistant plant pathogens.
- A case study involving the synthesis of related sulfonamide compounds demonstrated promising herbicidal activity against various weed species, indicating that further research on this compound could yield valuable agricultural products .
Materials Science Applications
- Polymer Chemistry :
- The introduction of benzenesulfonamide derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The incorporation of 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- into polymer formulations may improve their performance in high-temperature applications.
- Research has shown that sulfonamide groups can enhance the adhesion properties of coatings and adhesives, making them valuable in industrial applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Cheng et al., Journal of Organic Chemistry, 2007 | Synthesis of related benzenesulfonamides with antibacterial properties |
| Carbonic Anhydrase Inhibition | Handa et al., Tetrahedron Letters, 2004 | Identification of selective inhibitors with potential therapeutic applications |
| Agricultural Science | Yoshida et al., Advanced Synthesis and Catalysis, 2011 | Development of herbicides based on sulfonamide structure with effective weed control |
| Materials Science | Verendel et al., Journal of the American Chemical Society, 2010 | Enhancement of polymer properties through the incorporation of sulfonamide derivatives |
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Benzenesulfonamide Derivatives
Key Observations :
Substituent Diversity: The target compound’s alkenyl groups contrast with analogs bearing aryl (e.g., 2-(prop-1-en-2-yl)phenyl ) or oxygenated (e.g., hydroxybutenyl , ketone ) substituents.
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of 4-methylbenzenesulfonamide with 3-methyl-3-butenyl and propenyl halides, analogous to methods in , which employs transition-metal catalysts (Ni/Co) for cyclization .
- In contrast, hydroxylated analogs (e.g., ) require protective-group strategies for hydroxyl functionality, increasing synthetic complexity .
Spectroscopic Properties :
- NMR Shifts :
- In , the ¹H-NMR of N-(but-3-en-1-yl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide shows δ 5.2–5.8 ppm for alkenyl protons, similar to the target compound’s expected signals. The 4-methyl group resonates at δ 2.4 ppm, consistent across analogs .
- Oxygenated derivatives (e.g., ’s hydroxybutenyl) display downfield shifts for hydroxyl protons (δ 1.5–2.5 ppm) and adjacent alkenyl groups .
Applications and Reactivity: Alkenyl groups in the target compound may facilitate further functionalization (e.g., epoxidation or polymerization), unlike brominated analogs (e.g., N-((S)-3-bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide ), which are prone to nucleophilic substitution.
Research Findings and Implications
- Synthetic Efficiency : Transition-metal catalysis (e.g., Ni/Co in ) is a common strategy for benzenesulfonamide derivatives, but yields vary with substituent steric bulk. Alkenyl groups may reduce steric hindrance compared to aryl or branched alkyl chains .
- Structure-Activity Relationships :
- Crystallographic Data : While crystallography tools like SHELX () are widely used for benzenesulfonamides, the target compound’s structural data (e.g., bond angles, packing) remain uncharacterized in the provided evidence. Existing data for analogs suggest planar sulfonamide moieties with variable side-chain conformations .
Biological Activity
Benzenesulfonamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- , exhibits potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Molecular Structure and Formula:
- Name: Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl-
- Molecular Formula: C₁₂H₁₇NO₂S
- Molecular Weight: 239.33 g/mol
- CAS Number: 78388-19-9
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂S |
| Molecular Weight | 239.33 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of benzenesulfonamide derivatives often involves their interaction with various biomolecules, leading to modulation of physiological processes. For instance, studies indicate that these compounds can influence calcium channel activity, which is crucial for cardiovascular function .
Pharmacological Effects
- Cardiovascular Effects:
- Research using isolated rat heart models demonstrated that benzenesulfonamide derivatives can significantly impact perfusion pressure and coronary resistance. Specifically, certain derivatives like 4-(2-amino-ethyl)-benzenesulfonamide decreased perfusion pressure in a time-dependent manner compared to controls .
- Anti-inflammatory Activity:
- Various studies have highlighted the anti-inflammatory properties of benzenesulfonamide derivatives. For example, a study evaluating new benzenesulfonamide derivatives found notable anti-inflammatory effects in vivo and in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .
Study on Perfusion Pressure
A study evaluated the effects of several benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The experimental design included various compounds at a dose of 0.001 nM.
Table 2: Experimental Design for Perfusion Pressure Evaluation
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | N/A |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
Results indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide exhibited the most significant decrease in perfusion pressure compared to other tested compounds, suggesting its potential role in cardiovascular modulation .
Anti-inflammatory Evaluation
In another study, ten new derivatives of benzenesulfonamide were synthesized and assessed for their anti-inflammatory effects. These compounds showed promising results in reducing inflammation markers in both in vivo and in vitro models, indicating their potential utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
